Fluorescein dibutyrate
Overview
Description
Fluorescein dibutyrate is a fluorogenic substrate commonly used in biochemical assays to measure esterase and lipase activity. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. The compound is particularly valuable in various scientific research fields due to its ability to produce a fluorescent signal upon enzymatic hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein dibutyrate is synthesized through the esterification of fluorescein with butyryl chloride. The reaction typically involves the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere. The reaction is carried out in a solvent such as toluene at room temperature for about 24 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Fluorescein dibutyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. The hydrolysis results in the cleavage of the ester bonds, releasing fluorescein and butyric acid .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using esterases or lipases in aqueous buffer solutions.
Esterification: Butyryl chloride and fluorescein in the presence of triethylamine and DMAP in toluene.
Major Products:
Hydrolysis: Fluorescein and butyric acid.
Scientific Research Applications
Fluorescein dibutyrate is widely used in various scientific research applications:
Biochemistry: As a fluorogenic substrate to measure esterase and lipase activity in enzyme assays.
Cell Biology: Used in fluorescence-activated cell sorting (FACS) to identify and sort cells based on esterase activity.
Microbiology: Employed in high-throughput screening of lipase-producing microorganisms.
Medicine: Utilized in diagnostic assays to detect enzyme activity in biological samples.
Mechanism of Action
The mechanism of action of fluorescein dibutyrate involves its hydrolysis by esterases or lipases. Upon enzymatic cleavage of the ester bonds, fluorescein is released, which then exhibits intense fluorescence. This fluorescence can be measured to quantify enzyme activity. The compound targets esterases and lipases, which catalyze the hydrolysis reaction, leading to the production of a fluorescent signal .
Comparison with Similar Compounds
Fluorescein diacetate: Another fluorogenic substrate used for esterase activity assays.
Fluorescein dilaurate: Used for lipase activity assays with higher lipophilicity.
Fluorescein di(5-phenylpentanoate): A substrate with a higher rate of hydrolysis and better kinetic parameters for lipase assays.
Uniqueness: Fluorescein dibutyrate is unique due to its optimal balance between hydrophilicity and lipophilicity, making it suitable for a wide range of enzymatic assays. Its moderate chain length allows for efficient hydrolysis by both esterases and lipases, providing a versatile tool for biochemical research .
Properties
IUPAC Name |
(6'-butanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMHIZMGYHYHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCC)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064618 | |
Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-65-9 | |
Record name | Butanoic acid, 1,1′-(3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7298-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorescein, dibutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescein dibutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 1,1'-(3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTANOIC ACID, 3-OXOSPIRO(ISOBENZOFURAN-1(3H),9'-(9H)XANTHENE)-3',6'-DIYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONT4U528WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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